molecular formula C20H20N4O3 B611964 Ganetespib CAS No. 888216-25-9

Ganetespib

Cat. No. B611964
M. Wt: 364.4
InChI Key: RVAQIUULWULRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganetespib, also known as STA-9090, is a unique resorcinolic triazolone inhibitor of Hsp90 . It exhibits potent antitumor activity and a superior safety profile for cancer therapy . It has shown robust anticancer activity against a broad variety of tumor cell lines .


Molecular Structure Analysis

Ganetespib structurally consists of a resorcinol moiety and a triazolone core . It belongs to the class of organic compounds known as aryl 1,2,4-triazolones . These are aromatic heterocyclic compounds containing a 1,2,4-triazolone moiety that is substituted at the 5-position with an aryl group .


Chemical Reactions Analysis

Ganetespib exhibits potent in vitro cytotoxicity in a range of solid and hematologic tumor cell lines . It rapidly induces the degradation of known Hsp90 client proteins . It has displayed superior potency to the ansamycin inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG), and exhibited sustained activity even with short exposure times .


Physical And Chemical Properties Analysis

Ganetespib has a molecular weight of 364.4 . It is relatively hydrophobic, with a cLogP value of 3.3 . It exhibits competitive binding for the ATP pocket at the N-terminus of Hsp90 .

Scientific Research Applications

Application in Cancer Therapy

  • Scientific Field: Oncology
  • Summary of Application: Ganetespib is an HSP90 inhibitor that has shown promise in preclinical tests against various cancers, including lung cancer, prostate cancer, leukemia, breast cancer, non-small cell lung cancer, gastric cancer, and acute myeloid leukemia . It has been found to cause apoptosis and growth arrest in these cancer cells .
  • Methods of Application: Ganetespib is being tested in phase II clinical trials as a first-line therapy for metastatic breast cancer .
  • Results or Outcomes: The inhibition of HSP90 activity by ganetespib is believed to be a promising strategy in the treatment of cancer because of its low adverse effects compared to other HSP90 inhibitors .

Application as a Sensitizer to Hyperthermia-Based Cancer Treatments

  • Scientific Field: Oncology
  • Summary of Application: Ganetespib has been evaluated as a sensitizer to hyperthermia-based cancer treatments . It has been shown to prolong and potentiate the effects of hyperthermia on DNA repair, enhance hyperthermic sensitization to radio- and chemotherapeutic agents, and reduce thermotolerance .
  • Methods of Application: In vitro work showed that a single, short co-treatment with ganetespib can enhance the effects of hyperthermia-based treatments .
  • Results or Outcomes: The study revealed new insights into the effects of HSR inhibition on cellular responses to heat and showed that ganetespib could be employed to increase the efficacy of hyperthermia when combined with radiation .

Application in Reducing Angiogenesis and Metastases

  • Scientific Field: Oncology
  • Summary of Application: Pre-clinical results with ganetespib have shown a reduction of levels of hypoxia induced factor-1alpha (HIF-1α), suggesting that the compound can reduce or disrupt new blood vessel formation (angiogenesis) and the emergence of new lesions (metastases) .
  • Results or Outcomes: The outcomes suggest potential for ganetespib in disrupting angiogenesis and metastasis, although more detailed results are not provided in the available sources .

Application in Overcoming Drug Resistance

  • Scientific Field: Oncology
  • Summary of Application: Ganetespib has shown potent in vitro cytotoxicity in a range of solid and hematologic tumor cell lines, including those that express mutated kinases that confer resistance to small-molecule tyrosine kinase inhibitors .
  • Results or Outcomes: The outcomes suggest potential for ganetespib in overcoming drug resistance, although more detailed results are not provided in the available sources .

Application in Treating Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field: Oncology
  • Summary of Application: Ganetespib is a novel inhibitor of the heat shock protein 90 (Hsp90), a chaperone protein critical to tumor growth and proliferation. It has been evaluated in a phase II study for treating NSCLC .
  • Results or Outcomes: The outcomes suggest potential for ganetespib in treating NSCLC, although more detailed results are not provided in the available sources .

Application in Combination Therapies

  • Scientific Field: Oncology
  • Summary of Application: Ganetespib’s multi-client action allows it to inhibit many more sites than traditional kinase inhibitors, and when combined with existing chemotherapeutic and new medicines, it will be capable of targeting a wide range of molecular .
  • Results or Outcomes: The outcomes suggest potential for ganetespib in combination therapies, although more detailed results are not provided in the available sources .

Application in Solid and Hematological Xenograft Models

  • Scientific Field: Oncology
  • Summary of Application: Ganetespib has demonstrated potent antitumor efficacy both as a single agent and in combination with a number of widely used cancer therapeutics in solid and hematological xenograft models .
  • Results or Outcomes: The outcomes suggest potential for ganetespib in solid and hematological xenograft models, although more detailed results are not provided in the available sources .

Application in Treating Various Cancers

  • Scientific Field: Oncology
  • Summary of Application: Ganetespib is a potential cancer therapy that has shown promise in preclinical tests against various cancers, including lung cancer, prostate cancer, and leukemia. It has also shown strong activity toward breast cancer, non-small cell lung cancer, gastric cancer, and acute myeloid leukemia .
  • Methods of Application: Ganetespib is being tested in phase II clinical trials as a first-line therapy for metastatic breast cancer .
  • Results or Outcomes: Ganetespib has been found to cause apoptosis and growth arrest in these cancer cells .

Application in Molecular Mechanisms to Clinical Practice

  • Scientific Field: Oncology
  • Summary of Application: Ganetespib’s multi-client action allows it to inhibit many more sites than traditional kinase inhibitors, and when combined with existing chemotherapeutic and new medicines, it will be capable of targeting a wide range of molecular .
  • Results or Outcomes: The outcomes suggest potential for ganetespib in molecular mechanisms to clinical practice, although more detailed results are not provided in the available sources .

Future Directions

Ganetespib is currently in clinical trials for a number of human cancers . It has shown promise in preclinical tests against various cancers, including lung cancer, prostate cancer, and leukemia . It is being tested in phase II clinical trials as a first-line therapy for metastatic breast cancer . The future of Ganetespib looks promising, with potential broad application for a variety of human malignancies .

properties

IUPAC Name

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAQIUULWULRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025663
Record name 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ganetespib

CAS RN

888216-25-9
Record name Ganetespib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888216259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganetespib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydro-5-[2,4-dihydroxy-5-isopropylphenyl]-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANETESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E8412Y946
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.